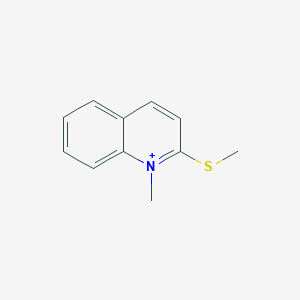
1-Methyl-2-(methylthio)quinolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(methylthio)quinolinium is a heterocyclic organic compound that belongs to the quinolinium family It is characterized by a quinoline ring structure with a methyl group at the first position and a methylthio group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-2-(methylthio)quinolinium can be synthesized through several methods. One common approach involves the reaction of 2-chloroquinoline with methylthiolate in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of 2-quinolinethiol and methyl iodide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents and conditions can be optimized for scalability, cost-effectiveness, and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-(methylthio)quinolinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinolinium ring to a dihydroquinoline derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinolinium derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its antileukemic activity and its ability to inhibit polymerase activity.
Industry: It may be used in the development of dyes, biocides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(methylthio)quinolinium involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, causing structural changes that affect DNA replication and transcription. This intercalation can lead to the inhibition of polymerase activity and the induction of DNA repair mechanisms . Additionally, the compound’s radioprotective properties are attributed to its ability to scavenge free radicals and protect cells from radiation-induced damage.
Comparación Con Compuestos Similares
1-Methyl-2-(methylthio)quinolinium can be compared with other quinolinium derivatives and related compounds:
1-Methylquinolinium-2-dithioacetic acid: Similar in structure but with a dithioacetic acid group, known for its radioprotective properties.
1-Methyl-2-(methylthio)-2-piperidinovinylquinolinium iodide: Another derivative with a piperidinovinyl group, studied for its DNA-binding affinity and radioprotective efficacy.
Thiazole derivatives: Compounds with a thiazole ring, known for diverse biological activities including antimicrobial and antitumor properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Propiedades
Número CAS |
55514-12-0 |
|---|---|
Fórmula molecular |
C11H12NS+ |
Peso molecular |
190.29 g/mol |
Nombre IUPAC |
1-methyl-2-methylsulfanylquinolin-1-ium |
InChI |
InChI=1S/C11H12NS/c1-12-10-6-4-3-5-9(10)7-8-11(12)13-2/h3-8H,1-2H3/q+1 |
Clave InChI |
WSGTYHLPPULYTK-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C(C=CC2=CC=CC=C21)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B11714947.png)
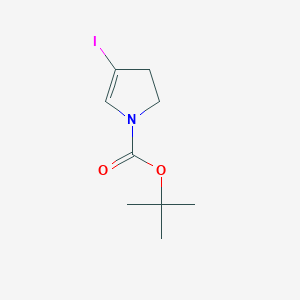
![1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11714953.png)
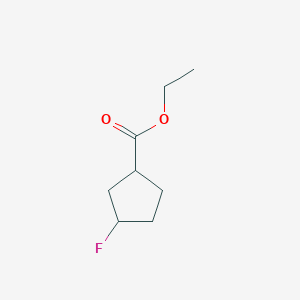
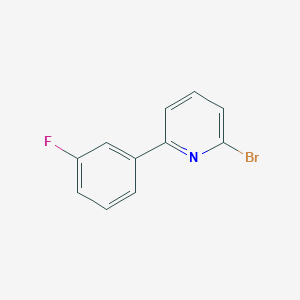
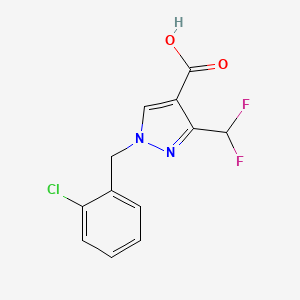
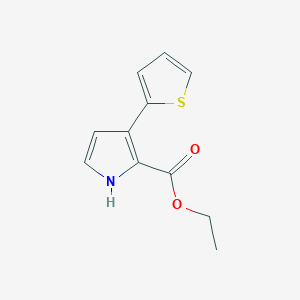
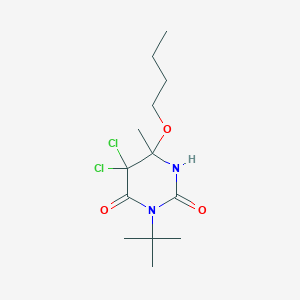
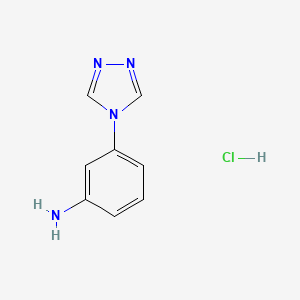

![2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate](/img/structure/B11715006.png)
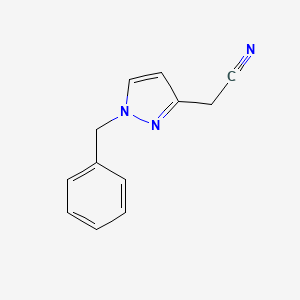
![2-(4-methoxyphenyl)-N'-[(E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11715036.png)
![N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide](/img/structure/B11715037.png)
